A Technical Guide to Fmoc-3-nitro-D-phenylalanine: Properties and Applications in Peptide Synthesis
A Technical Guide to Fmoc-3-nitro-D-phenylalanine: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-3-nitro-D-phenylalanine is a crucial building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a nitrated D-amino acid into peptide sequences. This modification is of significant interest in drug discovery and development due to its potential to enhance peptide stability, modulate biological activity, and serve as a versatile precursor for further chemical modifications. This technical guide provides a comprehensive overview of the chemical properties of Fmoc-3-nitro-D-phenylalanine, a detailed experimental protocol for its use in SPPS, and a generalized workflow for its incorporation into peptide chains.
Chemical Properties
Fmoc-3-nitro-D-phenylalanine is a derivative of the non-proteinogenic amino acid D-phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine and a nitro group at the meta position of the phenyl ring.[1] The Fmoc group provides a base-labile protecting strategy essential for stepwise peptide synthesis, while the nitro group offers unique electronic properties and a handle for further chemical transformations.[1]
Quantitative Data Summary
A summary of the key physicochemical properties of Fmoc-3-nitro-D-phenylalanine is presented in Table 1. This data is essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀N₂O₆ | [1][2] |
| Molecular Weight | 432.43 g/mol | [3] |
| CAS Number | 478183-71-0 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Melting Point | Not available | |
| Solubility | Soluble in DMF and DCM | [4] |
| Storage Conditions | 2-8 °C | [1] |
Experimental Protocol: Incorporation of Fmoc-3-nitro-D-phenylalanine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a generalized procedure for the manual incorporation of Fmoc-3-nitro-D-phenylalanine into a peptide chain using a standard Fmoc/tBu strategy on a Rink Amide resin. This method is applicable for the synthesis of C-terminally amidated peptides.
Materials
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Fmoc-Rink Amide resin
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Fmoc-3-nitro-D-phenylalanine
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Other required Fmoc-protected amino acids
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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Piperidine, 20% (v/v) in DMF
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Coupling reagent solution: 0.5 M O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in DMF
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Base: N,N-Diisopropylethylamine (DIPEA)
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Washing solvents: DMF, DCM
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Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
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Cold diethyl ether
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Reaction vessel with a sintered glass filter
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Shaker or bubbler for agitation
Procedure
Step 1: Resin Swelling
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Place the desired amount of Fmoc-Rink Amide resin in the reaction vessel.
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Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
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Drain the DMF.
Step 2: Fmoc Deprotection
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Add the 20% piperidine in DMF solution to the swollen resin.
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Agitate the mixture for 3 minutes at room temperature.
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Drain the solution.
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Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10 minutes.
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Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to ensure complete removal of piperidine.
Step 3: Coupling of Fmoc-3-nitro-D-phenylalanine
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In a separate vial, dissolve 3-5 equivalents of Fmoc-3-nitro-D-phenylalanine and 3-5 equivalents of HBTU in a minimal amount of DMF.
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Add 6-10 equivalents of DIPEA to the amino acid solution to activate it. Let the pre-activation proceed for 1-2 minutes.
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Add the activated Fmoc-3-nitro-D-phenylalanine solution to the deprotected resin.
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Agitate the mixture for 1-2 hours at room temperature.
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To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
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Drain the coupling solution and wash the resin with DMF (5 times).
Step 4: Peptide Chain Elongation
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Repeat Step 2 (Fmoc Deprotection) and Step 3 (Coupling) for each subsequent amino acid in the desired peptide sequence.
Step 5: Final Fmoc Deprotection
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After the final amino acid has been coupled, perform a final deprotection step as described in Step 2 to remove the N-terminal Fmoc group.
Step 6: Cleavage and Side-Chain Deprotection
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Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
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Add the cleavage cocktail to the resin.
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Agitate the mixture for 2-3 hours at room temperature.
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Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether two more times.
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Dry the peptide pellet under vacuum.
Step 7: Purification and Analysis
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Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Verify the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
Workflow and Pathway Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of Fmoc-3-nitro-D-phenylalanine.
Caption: Generalized workflow for the incorporation of Fmoc-3-nitro-D-phenylalanine in SPPS.
Signaling Pathways
Currently, there is no specific signaling pathway known to be directly modulated by Fmoc-3-nitro-D-phenylalanine itself. The biological activity of peptides containing this modified amino acid is sequence-dependent and would be the subject of specific research investigations. The introduction of 3-nitro-D-phenylalanine may influence peptide conformation, receptor binding affinity, and enzymatic stability, thereby indirectly affecting various signaling pathways. Its use in neuroscience research suggests a potential role in modulating peptidergic signaling in the nervous system.[1][5]
Conclusion
Fmoc-3-nitro-D-phenylalanine is a valuable reagent for the synthesis of modified peptides. Its chemical properties are well-suited for standard Fmoc-based solid-phase peptide synthesis protocols. The presence of the nitro group opens avenues for creating peptides with enhanced biological properties and for further chemical derivatization, making it a versatile tool for researchers in chemistry, biology, and pharmacology. While specific quantitative data on reaction yields and detailed spectroscopic analysis for this particular derivative are not extensively documented in publicly available literature, the provided general protocols offer a solid foundation for its successful application in the laboratory.
